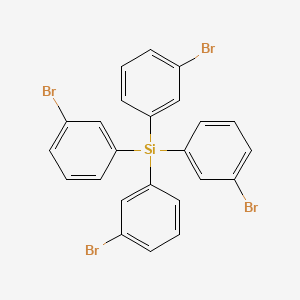

Tetrakis(3-bromophenyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(3-bromophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONAMFYGJFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Catalytic Approaches for Tetrakis 3 Bromophenyl Silane

Direct Synthesis Routes to Tetrakis(3-bromophenyl)silane

Direct methods for the formation of the silicon-carbon core of this compound typically rely on the reaction of a silicon electrophile with a nucleophilic organometallic reagent derived from 3-bromo-substituted aromatic precursors.

Grignard-Mediated Cross-Coupling Strategies

The Grignard reaction is a well-established method for the formation of silicon-carbon bonds. gelest.com This strategy involves the preparation of a Grignard reagent from a 3-bromo-substituted aryl halide, which then reacts with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄). The general protocol for this reaction involves the slow addition of the silicon halide to the pre-formed Grignard reagent in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.com

The reaction proceeds in a stepwise manner, with the sequential substitution of the halide atoms on the silicon center by the 3-bromophenyl groups. To achieve full substitution and obtain this compound, a stoichiometric excess of the Grignard reagent is typically employed. The reaction mixture is usually stirred for several hours, often with heating, to ensure complete reaction.

Table 1: Key Parameters in Grignard-Mediated Synthesis of Tetraarylsilanes

| Parameter | Description | Typical Conditions |

| Grignard Reagent | Prepared from an aryl halide and magnesium metal. | 3-Bromophenylmagnesium bromide |

| Silicon Source | A silicon tetrahalide. | Silicon tetrachloride (SiCl₄) |

| Solvent | Anhydrous ethereal solvent. | Diethyl ether, Tetrahydrofuran (THF) |

| Stoichiometry | Excess Grignard reagent is used to ensure complete substitution. | > 4 equivalents of Grignard reagent to SiCl₄ |

| Reaction Temperature | Varies depending on the reactivity of the Grignard reagent. | Room temperature to reflux |

While a versatile method, challenges in Grignard-mediated synthesis can include the formation of polymeric byproducts and the difficulty in controlling the degree of substitution, which can lead to a mixture of partially and fully substituted silanes. Careful control of reaction conditions is crucial to maximize the yield of the desired tetrasubstituted product.

Lithiation-Based Approaches and Subsequent Silylation

An alternative direct synthesis route involves the use of organolithium reagents. This approach is particularly useful when the corresponding Grignard reagent is difficult to prepare or handle. The synthesis of (3-Bromophenyl)triphenylsilane, a closely related compound, has been reported via a lithiation route, suggesting the feasibility of this method for this compound. This process typically involves the lithiation of 1,3-dibromobenzene (B47543) with a strong organolithium base, such as n-butyllithium, at low temperatures in an inert solvent like THF. The resulting 3-bromophenyllithium is then reacted with silicon tetrachloride.

Similar to the Grignard approach, a stoichiometric excess of the organolithium reagent is necessary to drive the reaction towards the fully substituted product. The reaction is highly exothermic and requires careful temperature control to minimize side reactions. Following the reaction, an aqueous workup is performed to quench any unreacted organolithium reagent and to facilitate the isolation of the product.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal catalysis offers a powerful and versatile platform for the formation of C-Si bonds, providing an alternative to traditional organometallic routes. These methods often exhibit high functional group tolerance and can proceed under milder reaction conditions.

Palladium-Catalyzed C-Si Bond Formation

Palladium complexes are widely used as catalysts for a variety of cross-coupling reactions that can be adapted for the synthesis of tetraarylsilanes.

Suzuki-Miyaura Coupling: While typically used for C-C bond formation, the Suzuki-Miyaura reaction can be adapted for C-Si bond formation. This would involve the cross-coupling of a 3-bromophenylboronic acid or its ester with a tetrahalosilane in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity.

Sonogashira-Hagihara Coupling: This reaction is primarily used for the coupling of terminal alkynes with aryl or vinyl halides. Its direct application to the synthesis of this compound is not straightforward.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Its direct applicability to the synthesis of this compound is limited.

Nickel-Catalyzed Approaches and Mechanistic Investigations

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. Nickel-catalyzed methods for the formation of C-Si bonds are an active area of research. These reactions often involve the coupling of aryl halides with silylating agents in the presence of a nickel catalyst and a reducing agent. organic-chemistry.orgrsc.org

Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The choice of ligand, solvent, and reducing agent can significantly influence the reaction outcome and efficiency. While specific examples for the synthesis of this compound are not extensively documented, the general principles of nickel-catalyzed C-Si bond formation suggest its potential as a viable synthetic route. rsc.orgdntb.gov.ua

Optimization of Reaction Conditions and Yields in this compound Production

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst and any additives.

For Grignard and lithiation-based syntheses, the purity of the reagents and the exclusion of moisture and air are paramount to prevent the quenching of the organometallic intermediates. The rate of addition of the silicon tetrachloride can also influence the product distribution, with slow addition often favoring the formation of the fully substituted product.

In transition metal-catalyzed reactions, the choice of ligand for the metal center is a critical parameter to optimize. Different ligands can significantly impact the catalyst's activity, stability, and selectivity. The base used in Suzuki-Miyaura type couplings also plays a crucial role and needs to be carefully selected. Furthermore, the reaction temperature and time must be optimized to ensure complete conversion while minimizing the formation of degradation products.

Challenges and Innovations in High-Purity Synthesis of this compound

The synthesis of high-purity this compound is a critical prerequisite for its application in advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The tetrahedral silicon core and the reactive bromo-functionalized phenyl arms make it a valuable building block. However, achieving high purity is often hampered by challenges inherent to the synthetic methodologies employed. This section delves into the primary obstacles encountered during the synthesis of this compound and the innovative strategies developed to overcome them.

The most common synthetic routes to arylsilanes, including this compound, involve the reaction of a silicon tetrahalide (e.g., silicon tetrachloride, SiCl₄) with an organometallic reagent derived from 1,3-dibromobenzene. These methods, primarily based on Grignard or organolithium reagents, present distinct challenges in controlling stoichiometry and minimizing side reactions.

A significant challenge in the synthesis of this compound is the formation of incompletely substituted silane (B1218182) derivatives. The reaction of the organometallic reagent with silicon tetrachloride proceeds in a stepwise manner. If the reaction is not driven to completion, a mixture of mono-, di-, and tri-substituted bromophenylsilanes can be formed alongside the desired tetrasubstituted product. These byproducts often have similar physical properties to this compound, making their separation and the purification of the final product a considerable challenge.

Furthermore, the high reactivity of organolithium and Grignard reagents can lead to side reactions, such as coupling reactions between the organometallic species and the starting 1,3-dibromobenzene or the brominated product. These side reactions not only reduce the yield of the desired product but also introduce impurities that are difficult to remove.

Innovations in the synthesis of high-purity this compound have focused on optimizing reaction conditions and developing advanced purification techniques. Careful control of stoichiometry, reaction temperature, and the rate of addition of reagents is crucial to maximize the yield of the fully substituted product and minimize the formation of byproducts.

For instance, in the synthesis of the related compound (3-Bromophenyl)triphenylsilane, a precise 1:1 molar ratio of n-butyllithium to 1,3-dibromobenzene is used to generate the monolithiated species, which is then reacted with chlorotriphenylsilane. Extrapolating this to the synthesis of this compound, a molar ratio of at least 4:1 of the lithiated 3-bromophenyl species to silicon tetrachloride would be necessary to favor the formation of the tetrasubstituted product.

Advanced purification techniques are indispensable for achieving the high purity required for materials science applications. While traditional methods like recrystallization are employed, they may not be sufficient to remove all impurities, especially those with similar solubility profiles. Column chromatography over silica (B1680970) gel is a more effective method for separating the desired product from closely related byproducts. For the analogous compound Tetrakis(4-bromophenyl)methane, a combination of recrystallization and column chromatography is often necessary to achieve high purity. It is reasonable to assume that similar strategies would be effective for this compound.

Moreover, the importance of monomer purity for subsequent polymerization reactions cannot be overstated. For the isomeric Tetrakis(4-bromophenyl)silane (B1601375), it has been noted that even trace impurities can significantly impact the properties of the resulting polymers. Therefore, rigorous characterization of purity using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), in addition to standard Nuclear Magnetic Resonance (NMR) spectroscopy, is essential.

Recent innovations also include the exploration of catalytic methods for the synthesis of arylsilanes. While not yet widely reported for this compound specifically, palladium-catalyzed cross-coupling reactions, such as the Heck coupling, have been utilized for the synthesis of related functionalized silane cores. Such catalytic approaches could offer milder reaction conditions and potentially higher selectivity, reducing the formation of byproducts and simplifying purification.

| Challenge | Innovative Approach |

| Incomplete Substitution | - Precise stoichiometric control of reactants - Optimization of reaction temperature and addition rates |

| Formation of Side-Products | - Use of highly pure starting materials - Exploration of alternative, more selective synthetic routes |

| Purification Difficulties | - Advanced purification techniques like column chromatography - Development of novel recrystallization solvent systems |

| Purity Characterization | - Utilization of sensitive analytical methods like HPLC and LC/MS - Correlation of monomer purity with final material properties |

Advanced Structural Elucidation and Molecular Architecture of Tetrakis 3 Bromophenyl Silane

Single-Crystal X-ray Diffraction Studies of Tetrakis(3-bromophenyl)silane Analogues

The central silicon atom in tetraphenylsilane (B94826) derivatives adopts a tetrahedral geometry, with the four phenyl rings arranged around it. The conformation of the molecule is largely defined by the torsional angles of these phenyl rings relative to the Si-C bonds. In the crystal structure of the parent compound, Tetraphenylsilane (Ph₄Si), the molecule possesses exact S₄ symmetry. rsc.org For substituted analogues like Tetrakis(4-bromophenyl)silane (B1601375), the molecule maintains a tetrahedral shape. nih.govresearchgate.net

The introduction of bromine atoms at the meta-position is expected to influence the rotational freedom of the phenyl rings. The steric and electronic effects of the bromine atoms will dictate the preferred torsional angles to minimize intramolecular steric hindrance. In related meta-substituted tetrahedral molecules like Tetrakis(3-hydroxyphenyl)silane, the hydroxyl groups engage in intermolecular hydrogen bonding, which significantly influences the crystal packing and the conformation of the individual molecules. researchgate.netresearchgate.net For this compound, while strong hydrogen bonding is absent, weaker intermolecular interactions involving the bromine atoms will play a crucial role in determining the final solid-state conformation.

Table 1: Crystallographic Data for Tetraphenylsilane and an Analogue

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref |

| Tetraphenylsilane | C₂₄H₂₀Si | Tetragonal | P42₁c | 11.46(1) | 11.46(1) | 7.09(3) | rsc.org |

| Tetrakis(4-bromophenyl)silane | C₂₄H₁₆Br₄Si | Tetragonal | I4₁/a | 18.239(4) | 18.239(4) | 7.151(2) | nih.gov |

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in both solution and solid states. nih.govrsc.org It provides information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ²⁹Si.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and determining the connectivity within a molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) signals with their directly attached carbon (¹³C) atoms. emerypharma.comcolumbia.edu For this compound, an HSQC spectrum would show correlations between each aromatic proton and its corresponding carbon atom, confirming the C-H framework of the bromophenyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). columbia.eduustc.edu.cn This is particularly useful for identifying quaternary (non-protonated) carbons. In this compound, HMBC would show correlations from the aromatic protons to the carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the silicon (C-Si), thus confirming the 1,3-substitution pattern on the phenyl rings. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between nuclei that are close in space, providing information about stereochemistry and conformation. researchgate.net For a relatively rigid molecule like this compound, NOESY can reveal through-space interactions between protons on adjacent phenyl rings, offering insights into the molecule's conformation in solution.

Solid-state NMR (ssNMR), particularly with Magic Angle Spinning (MAS), provides structural information on materials in their solid form. preprints.org This is crucial for studying polymorphism (the existence of multiple crystalline forms) and characterizing the local atomic environments, which may differ from the solution state. geologyscience.rumdpi.com

¹³C CP/MAS NMR: Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard technique that enhances the signal of low-abundance nuclei like ¹³C. The ¹³C ssNMR spectrum of this compound would provide distinct signals for the different carbon environments in the bromophenyl ring. agriculturejournals.cz The presence of multiple sets of peaks could indicate the existence of different polymorphs or non-equivalent molecules within the crystal's unit cell.

²⁹Si MAS NMR: The chemical shift of the central silicon atom is highly sensitive to its coordination environment and the nature of the four attached groups. pascal-man.com A single sharp resonance in the ²⁹Si MAS NMR spectrum would indicate a single, ordered crystalline environment for the silicon atom. The appearance of multiple ²⁹Si signals would be strong evidence for polymorphism. dntb.gov.ua The typical chemical shift for tetraarylsilanes is around -14 ppm. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a Tetrakis(bromophenyl)silane Analogue

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Ref |

| Tetrakis(4-bromophenyl)silane | ¹H NMR | CDCl₃ | 7.53 (d, 8H), 7.38 (d, 8H) | rsc.org |

| Tetrakis(4-cyanophenyl)silane | ¹³C NMR | DMSO-d₆ | 155.5, 139.8, 132.2, 116.6, 108.9 | rsc.org |

Vibrational Spectroscopy (Raman and Infrared) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.netarxiv.org The frequencies of these vibrations are characteristic of specific functional groups and can provide information on molecular conformation and intermolecular interactions. nih.gov

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

Phenyl Ring Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the phenyl rings are observed in the 1600-1450 cm⁻¹ region.

Si-C Stretching: The stretching vibration of the silicon-carbon bond (Si-Ph) is a key feature for organosilanes.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the lower frequency region of the IR spectrum.

Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene (B151609) ring, and would confirm the meta-substitution. masterorganicchemistry.com

Comparing the spectra of the solid material to that in solution can reveal conformational changes. Shifts in peak positions or the appearance of new peaks in the solid-state spectrum can indicate specific packing effects or the presence of different conformers. researchgate.netresearchgate.net For instance, the IR spectrum for the related Tetrakis(4-bromophenyl)silane shows characteristic bands at 1377, 1066, and 1010 cm⁻¹. rsc.org

Table 3: Characteristic Infrared Absorption Bands for Organosilicon Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Ref |

| Aromatic C-H | Stretching | > 3000 | masterorganicchemistry.com |

| Phenyl C=C | Ring Stretching | 1600-1450 | masterorganicchemistry.com |

| p-substituted Silphenylene | Ring Vibration | ~1135 | researchgate.net |

| Si-O-Si | Asymmetric Stretch | 1100-1000 | researchgate.net |

| Si-Cl | Stretching | 625-425 | researchgate.net |

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of a molecule, observable through Infrared (IR) and Raman spectroscopy, provides a unique fingerprint corresponding to the various motions of its atoms. For a complex molecule like this compound (C24H16Br4Si), a significant number of vibrational modes are expected. In the absence of direct experimental spectra, Density Functional Theory (DFT) calculations serve as a powerful tool for predicting these vibrational frequencies and their corresponding motions. sciensage.infomdpi.com

The primary vibrational modes of this compound can be categorized as follows:

Aromatic C-H Stretching: These vibrations, typically appearing in the 3100-3000 cm⁻¹ region of the IR and Raman spectra, are characteristic of the hydrogen atoms attached to the phenyl rings. mdpi.com

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. nih.gov The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

Si-C (Aryl) Stretching: The stretching vibration of the silicon-carbon bond is a key feature of organosilanes. For tetraarylsilanes, this mode is typically observed in the fingerprint region of the spectrum.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

Skeletal Vibrations: The complex bending and deformation modes of the entire molecular skeleton, including the tetrahedral arrangement around the central silicon atom, will contribute to a series of bands in the lower frequency region of the spectrum.

A hypothetical assignment of the major vibrational modes for this compound, based on data from related compounds, is presented in the interactive table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H In-plane Bending | 1300 - 1000 | IR, Raman |

| Si-C (Aryl) Stretch | 1100 - 1050 | Raman (strong), IR (variable) |

| C-H Out-of-plane Bending | 900 - 675 | IR (strong) |

| C-Br Stretch | 600 - 500 | IR, Raman |

| Skeletal Deformations | < 600 | Raman |

Note: The exact frequencies and intensities of the vibrational modes can be influenced by factors such as the phase of the sample (solid or solution) and intermolecular interactions.

Electron Diffraction and Gas-Phase Structural Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the absence of intermolecular forces that are present in the crystalline state. nsc.ru While no specific GED studies on this compound have been reported, the technique has been successfully applied to various organosilicon compounds, providing valuable data on bond lengths and angles. researchgate.netsigmaaldrich.comrsc.org

For this compound, a GED analysis would be expected to provide precise measurements of:

Si-C bond length: This is a fundamental parameter of the molecule's structure.

C-Br bond length: This would provide insight into the electronic effects of the silyl (B83357) group on the phenyl ring.

C-Si-C bond angles: These angles would define the tetrahedral geometry around the central silicon atom.

Dihedral angles of the phenyl groups: These would describe the rotational orientation of the phenyl rings with respect to the Si-C bonds.

In the absence of experimental data, computational chemistry, particularly DFT methods, can provide reliable predictions of these geometric parameters. nih.gov

| Parameter | Predicted Value |

| Si-C Bond Length | ~1.85 Å |

| C-Br Bond Length | ~1.90 Å |

| C-Si-C Bond Angle | ~109.5° |

Note: These are estimated values based on general principles of chemical bonding and data from related structures. Actual experimental values may vary.

Chiroptical Properties and Stereochemical Considerations (If Applicable to Derivatives)

This compound itself is an achiral molecule as it possesses a plane of symmetry. However, derivatives of this compound, where the symmetry is broken, have the potential to be chiral and exhibit chiroptical properties such as optical rotation and circular dichroism.

Chirality could be introduced into the this compound framework through several synthetic strategies:

Asymmetric Substitution: Introducing different substituents onto the phenyl rings in a non-symmetric manner would create a chiral center at the silicon atom.

Atropisomerism: If rotation around the Si-C bonds is restricted, for example, by bulky substituents at the ortho positions of the phenyl rings, atropisomers could be formed which would be chiral.

The study of chiroptical properties in chiral organosilanes is an active area of research. rsc.org Techniques such as circular dichroism (CD) spectroscopy are used to investigate the stereochemistry of these molecules. The synthesis and chiroptical analysis of derivatives of this compound could lead to the development of new chiral materials with applications in areas such as asymmetric catalysis and chiroptical sensing. However, to date, no such studies on derivatives of this compound have been reported in the scientific literature.

Reactivity, Functionalization, and Derivatization Strategies for Tetrakis 3 Bromophenyl Silane

Nucleophilic Substitution Reactions at Bromine Centers of Tetrakis(3-bromophenyl)silane

The bromine atoms on the phenyl rings of this compound are amenable to various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of highly functionalized, star-shaped molecules with tailored electronic and photophysical properties.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgberkeley.eduwikipedia.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgwikipedia.org For this compound, a full substitution of the four bromine atoms with various aryl, heteroaryl, or vinyl groups can be achieved, leading to the formation of extended π-conjugated systems centered on the silicon core. The reaction typically proceeds with high yields and tolerates a broad range of functional groups. berkeley.edu

Common catalytic systems involve a palladium source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent mixture like toluene/ethanol/water. berkeley.edu

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner (Boronic Acid) | Catalyst/Base System | Resulting Functional Group on Silane (B1218182) Core |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Tetrakis(3-biphenyl)silane |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | Tetrakis(3-(4-methoxyphenyl)phenyl)silane |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Tetrakis(3-(thiophen-2-yl)phenyl)silane |

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) complexes and is typically carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). organic-chemistry.orggelest.com Applying this methodology to this compound allows for the introduction of four alkyne moieties, creating tetra-alkynylated derivatives. These products are valuable precursors for polymers, dendrimers, and functional materials due to the linear and rigid nature of the acetylene (B1199291) linker. gelest.com

The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl, making aryl bromides like those in this compound effective substrates. wikipedia.org The reaction conditions are generally mild, which helps preserve other functional groups within the terminal alkyne coupling partner. wikipedia.org

Table 2: Representative Sonogashira Coupling Reactions

| Coupling Partner (Terminal Alkyne) | Catalyst/Co-catalyst/Base | Resulting Functional Group on Silane Core |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Tetrakis(3-(phenylethynyl)phenyl)silane |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / DIPA | Tetrakis(3-((trimethylsilyl)ethynyl)phenyl)silane |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | Tetrakis(3-(hept-1-yn-1-yl)phenyl)silane |

Heck Reaction The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is used to synthesize substituted alkenes by attaching the aryl group to one of the sp²-hybridized carbons of the alkene. wikipedia.org When applied to this compound, the Heck reaction can be used to append four vinyl groups, such as styrenes or acrylates, to the central scaffold. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base like triethylamine or potassium carbonate. wikipedia.orgchim.it

Negishi Coupling The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its broad scope, as it allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org This versatility enables the introduction of a wide variety of substituents—including aryl, vinyl, and alkyl groups—onto the this compound core. organic-chemistry.orgnih.gov The organozinc reagents are typically prepared in situ or from pre-formed organolithium or Grignard reagents. organic-chemistry.org

Table 3: Representative Heck and Negishi Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Resulting Functional Group on Silane Core |

|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Tetrakis(3-styrenylphenyl)silane |

| Heck | Ethyl acrylate | PdCl₂ / PPh₃ / K₂CO₃ | Tetrakis(3-(2-(ethoxycarbonyl)vinyl)phenyl)silane |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | Tetrakis(3-biphenyl)silane |

Lithiation and Subsequent Electrophilic Quenching for Further Functionalization

An alternative strategy for functionalizing this compound involves a lithium-halogen exchange reaction. This process typically uses an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) to replace the bromine atoms with lithium. This generates highly reactive aryllithium intermediates. nih.gov

These nucleophilic species can then be treated with a variety of electrophiles in a "quenching" step to introduce new functional groups onto the aromatic rings. nih.gov This two-step sequence provides access to derivatives that are not readily accessible through cross-coupling methods. By controlling the stoichiometry of the organolithium reagent, it may be possible to achieve selective mono-, di-, tri-, or tetra-functionalization.

Table 4: Functionalization via Lithiation and Electrophilic Quenching

| Electrophile | Resulting Functional Group | Product Class |

|---|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | Tetra-acid |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Tetra-aldehyde |

| Chlorotrimethylsilane (Me₃SiCl) | Trimethylsilyl (-SiMe₃) | Silylated derivative |

Palladium-Catalyzed Amination and Thiolation Reactions

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a premier method for constructing C-N bonds via the palladium-catalyzed coupling of aryl halides with primary or secondary amines. wikipedia.orglibretexts.orgyoutube.com This reaction has become indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.org The functionalization of this compound with various amines using this method would yield tetra-amino compounds. The reaction requires a palladium precatalyst, a bulky electron-rich phosphine ligand (such as XPhos, SPhos, or BINAP), and a strong base like sodium tert-butoxide (NaOtBu). nih.govorganic-chemistry.org

Palladium-Catalyzed Thiolation Analogous to amination, C-S bonds can be formed through the palladium-catalyzed coupling of aryl halides with thiols. This reaction provides a direct route to aryl sulfides (thioethers). The reaction conditions often mirror those of amination, utilizing a palladium catalyst and a ligand, although different bases may be employed. nih.govorganic-chemistry.org This strategy can be used to synthesize tetrakis(3-(arylthio)phenyl)silane derivatives, which are of interest in materials science.

Table 5: Representative Amination and Thiolation Reactions

| Reaction Type | Reagent | Catalyst/Ligand/Base | Resulting Functional Group on Silane Core |

|---|---|---|---|

| Amination | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | Tetrakis(3-(phenylamino)phenyl)silane |

| Amination | Morpholine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Tetrakis(3-morpholinophenyl)silane |

| Thiolation | Thiophenol | Pd(OAc)₂ / Xantphos / K₃PO₄ | Tetrakis(3-(phenylthio)phenyl)silane |

Photoinduced Reactions and Radical Functionalization of this compound

The C-Br bonds in polybrominated aromatic compounds are susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. nih.govresearchgate.net This photodebromination process generates highly reactive aryl radical intermediates. researchgate.net The electronic excitation of the molecule, often to a triplet excited state, weakens the C-Br bond, leading to its cleavage. nih.gov

Once formed, these aryl radicals can undergo a variety of transformations. In the presence of a hydrogen-donating solvent (e.g., isopropanol), a hydrogen atom abstraction can occur, leading to a debrominated product. Alternatively, these radicals can be trapped by radical acceptors or participate in C-C bond-forming reactions. nih.govresearchgate.net This photo-induced reactivity offers a metal-free pathway for the functionalization of this compound, providing access to different chemical space compared to transition metal-catalyzed methods. semanticscholar.org The generation of aryl radicals from aryl halides can also be achieved using photoredox catalysis, which merges photocatalysis with radical chemistry to enable complex bond formations under mild conditions. nih.govacs.org

Development of this compound as a Precursor for Hyperbranched Polymers and Dendrimers

This compound serves as a crucial building block, or core molecule, for the synthesis of hyperbranched polymers and dendrimers due to its well-defined three-dimensional, tetrahedral geometry and its four reactive bromine sites. This tetra-functionality allows it to act as an A₄-type monomer, from which highly branched structures can be developed.

Hyperbranched polymers are a class of macromolecules characterized by a highly branched, tree-like structure and a large number of terminal functional groups. Their synthesis is often a one-step process involving the polymerization of ABₓ (where x ≥ 2) monomers. In the context of this compound, the molecule itself acts as the core from which polymer branches are grown. The four bromo-substituted phenyl rings provide reactive sites for various cross-coupling reactions, enabling the construction of complex polymeric networks.

For instance, derivatives of tetraphenylsilane (B94826) are valuable precursors for creating molecules with tetrahedral geometries. The bromo-groups on the phenyl rings can be transformed into other functional groups or used directly in polymerization reactions. Common synthetic strategies include palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira-Hagihara reactions. These methods allow for the formation of new carbon-carbon bonds, extending the structure outwards from the central silicon core.

A prominent application is in the creation of Porous Organic Polymers (POPs) or Porous Aromatic Frameworks (PAFs). The rigid, tetrahedral structure of the silane core ensures that the resulting polymers have highly ordered, porous structures. For example, the closely related isomer, tetrakis(4-bromophenyl)silane (B1601375), is used in Yamamoto-type and Heck coupling reactions to produce porous frameworks with exceptionally high surface areas, which are useful for gas storage and separation. While specific studies focusing solely on the 3-bromo isomer are less common in the provided results, the principles of polymerization from the tetra-functional core remain the same. The reactivity of the bromo-substituents is exploited to build up the polymer network.

Dendrimers are another class of macromolecules that can be synthesized from a tetraphenylsilane core. These are perfectly branched, monodisperse polymers. Novel dendrimers with a tetraphenylsilane core and carbazole-based dendrons have been synthesized, exhibiting excellent thermal stability and high fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs). The synthesis involves a generational growth approach, where layers of branching units are systematically added to the initial core molecule.

The table below summarizes polymerization reactions where tetra(halophenyl)silane monomers are used to create complex polymers, illustrating the role of this compound as a potential precursor.

| Polymer Type | Monomer(s) | Coupling Reaction | Catalyst | Resulting Material | Application |

| Porous Organic Polymer | Tetrakis(4-bromophenyl)silane, 1,1′-Divinylferrocene | Heck | Pd(PPh₃)₄ | Ferrocene-containing POP (FPOP) | CO₂ Capture |

| Porous Aromatic Framework | Tetrakis(4-bromophenyl)silane | Yamamoto | Ni(COD)₂ | Porous Aromatic Framework (PAF-3/PPN-4) | Gas Adsorption & Storage |

| Conjugated Microporous Polymer | Tetra(p-ethynylphenyl) monomers, 1,4-Diiodobenzene | Sonogashira-Hagihara | N/A | Conjugated Microporous Polymer (CMP) | N/A |

| Dendrimer | Tetraphenylsilane core, 9-Phenylcarbazole dendrons | Multi-step synthesis | N/A | Carbazole-based Dendrimers | Organic Light-Emitting Materials |

This table is interactive. Click on the headers to sort the data.

Reactions Involving the Central Silicon Atom in this compound

The chemistry of this compound is dominated by reactions at the peripheral bromine atoms. However, the central silicon atom and its four silicon-carbon (Si-C) bonds also have distinct chemical properties, although they are significantly less reactive than the C-Br bonds.

The silicon atom in tetraorganosilanes is characterized by its tetrahedral sp³ hybridization, similar to carbon. However, silicon is more electropositive (1.90 on the Pauling scale) than carbon (2.55), which polarizes the Si-C bonds, conferring a partial positive charge on the silicon and a partial negative charge on the carbon atoms. Despite this polarization, the Si-C bond is strong and generally stable to many chemical conditions, making tetraarylsilanes like this compound robust molecules.

Reactions that directly target the central silicon atom typically require harsh conditions or specific reagents to cleave the stable Si-C aryl bonds. Such reactions are not common but are possible. For example, cleavage can be achieved by strong electrophiles or nucleophiles under forcing conditions.

A more subtle aspect of the silicon atom's reactivity involves its ability to expand its coordination sphere to become "hypervalent." Silicon can form penta- or hexa-coordinate species, a capability not shared by carbon. This is crucial in certain catalytic cycles, such as the Hiyama cross-coupling reaction. In this reaction, an organosilane is coupled with an organic halide. The reaction is activated by a fluoride (B91410) source (like TBAF) which coordinates to the silicon atom, forming a hypervalent, more nucleophilic silicate (B1173343) species. This activation is essential for the subsequent transmetalation step with the palladium catalyst. While the Hiyama coupling is typically used to react an organosilane with a halide, the principle of activating the silicon center via hypervalent intermediates is a key aspect of its reactivity.

In the context of this compound, while the primary reactive sites for cross-coupling are the bromine atoms, the silicon center plays a crucial role in activating the molecule in other types of reactions. For instance, in a Hiyama-type reaction where a functional group on the silane is being transferred, the formation of a pentavalent silicon intermediate is the key step. The rate of such reactions can be influenced by the electronic nature of the aryl groups attached to the silicon.

Direct palladium-catalyzed cross-coupling reactions involving the cleavage of the Si-C bond (silyl-Negishi reaction) have also been developed, though they typically involve silyl (B83357) halides or other activated silicon electrophiles rather than the highly stable tetraarylsilanes. The oxidative addition of a low-valent metal catalyst into a Si-C bond of a tetraarylsilane is energetically unfavorable and rare.

The table below outlines key characteristics and potential reactions related to the central silicon atom in tetraarylsilanes.

| Feature | Description | Relevance to this compound |

| Geometry | Tetrahedral | Defines the 3D structure of polymers and dendrimers derived from it. |

| Si-C Bond | Strong, stable, and polarized (Siδ⁺-Cδ⁻) | Confers high thermal and chemical stability to the core structure. Cleavage requires harsh conditions. |

| Hypervalency | Ability of silicon to expand its coordination number to 5 or 6 | Key to activating the molecule in certain reactions, such as the Hiyama coupling, by forming a reactive pentacoordinate silicate intermediate upon fluoride attack. |

| Electrophilicity | The silicon atom is a Lewis acidic center. | Can coordinate with nucleophiles (e.g., F⁻), which is the initial step in forming hypervalent species. |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic and Spectroelectrochemical Investigations of Tetrakis 3 Bromophenyl Silane

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy of Tetrakis(3-bromophenyl)silane and its Derivatives

The photophysical properties of materials centered around a tetraphenylsilane (B94826) core are of significant interest due to their unique three-dimensional tetrahedral architecture. This structure helps to minimize intermolecular interactions and aggregation-induced quenching effects, making them promising candidates for various optoelectronic applications. nih.gov The introduction of bromo-substituents on the phenyl rings is expected to modulate these properties significantly.

The UV-Vis absorption spectrum of tetraphenylsilane and its derivatives is typically characterized by absorption bands in the ultraviolet region. These absorptions arise primarily from π→π* electronic transitions within the phenyl rings. The central silicon atom, being tetrahedrally coordinated, ensures that the four bromophenyl chromophores are electronically isolated to a large extent.

In a molecule like this compound, the absorption maxima (λmax) would be associated with the transitions localized on the bromophenyl units. The specific positions of these maxima are influenced by the substitution pattern and the solvent environment. While detailed spectral data for this compound is not extensively published, the electronic transitions can be generally categorized as follows:

Table 1: Electronic Transitions for this compound

| Type of Transition | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π→π* | Bromophenyl rings | Ultraviolet (UV) |

Fluorescence is the emission of light from a singlet excited state. The fluorescence quantum yield (ΦF) represents the efficiency of this process, while the fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

For this compound, the presence of heavy bromine atoms is a critical factor. The "heavy-atom effect" is known to enhance spin-orbit coupling. This increased coupling facilitates intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). Because ISC provides an efficient non-radiative decay pathway for the S1 state, it directly competes with fluorescence. Consequently, compounds containing heavy atoms like bromine often exhibit significantly lower fluorescence quantum yields and shorter fluorescence lifetimes compared to their non-halogenated counterparts.

Table 2: Expected Fluorescence Properties of this compound

| Parameter | Governing Factor | Expected Outcome |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | Heavy-atom effect enhancing intersystem crossing | Low |

| Fluorescence Lifetime (τF) | Competition from efficient intersystem crossing | Short |

While the heavy-atom effect quenches fluorescence, it promotes population of the triplet state (T1), making phosphorescence—emission from the T1 state—a more probable event. Phosphorescence is typically characterized by a much longer lifetime than fluorescence. At room temperature, this emission is often weak due to quenching by molecular oxygen and other deactivation pathways.

A related phenomenon is thermally activated delayed fluorescence (TADF). In TADF materials, the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is very small. nih.gov This allows the molecule to undergo reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal activation. northumbria.ac.ukrsc.org The repopulated S1 state can then decay via fluorescence, but on a much longer timescale (microseconds to milliseconds) than prompt fluorescence, hence the term "delayed fluorescence". northumbria.ac.uk

The tetraphenylsilane skeleton is a well-regarded core for constructing TADF emitters. nih.gov By attaching suitable donor and acceptor units, the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be engineered to achieve a small ΔEST. The rigid, tetrahedral structure of the silane (B1218182) core helps to maintain this separation and minimize quenching effects. nih.gov The presence of bromine atoms in this compound would strongly influence the spin-orbit coupling, a key parameter in the kinetics of ISC and RISC, making its derivatives interesting candidates for investigating the interplay between phosphorescence and TADF.

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopy encompasses a suite of powerful techniques for monitoring the evolution of molecular systems after excitation by a pulse of light. These methods provide critical insights into the lifetimes and decay pathways of electronically excited states, which are fundamental to understanding the photophysical and photochemical properties of a molecule. For a complex molecule like this compound, these techniques can elucidate how the central silicon atom, the tetrahedral arrangement of the phenyl rings, and the heavy bromine substituents collectively influence its behavior upon photoexcitation.

Femtosecond transient absorption (fs-TA) spectroscopy is an essential tool for probing the earliest events that occur after a molecule absorbs a photon, typically on timescales from femtoseconds to nanoseconds. In a typical fs-TA experiment, a sample is excited by an ultrashort 'pump' laser pulse, and a subsequent 'probe' pulse, delayed by a precise time interval, measures the absorption spectrum of the transient excited species. By varying this delay, a map of the excited-state absorption, ground-state bleaching, and stimulated emission features can be constructed, revealing the kinetics of processes like internal conversion, intersystem crossing to triplet states, and vibrational relaxation. nih.gov

For this compound, fs-TA studies would be expected to reveal the dynamics of the initially populated singlet excited state (S₁). The presence of heavy bromine atoms would likely promote rapid intersystem crossing (ISC) to the triplet manifold (T₁), a process that is often accelerated by the spin-orbit coupling effect of heavy atoms. The fs-TA data would allow for the direct observation of the decay of singlet-state absorption and the concomitant rise of triplet-state absorption features. The time constants associated with these spectral changes provide the rates of these fundamental photophysical processes. rsc.org

Illustrative Data from Hypothetical fs-TA Analysis of this compound in Toluene

| Spectral Feature | Wavelength Range (nm) | Assignment | Lifetime (τ) |

|---|---|---|---|

| Ground-State Bleach (GSB) | 270-290 | Depletion of S₀ population | - |

| Excited-State Absorption (ESA₁) | 400-500 | S₁ → Sₙ transition | τ₁ ≈ 5-15 ps |

This table is illustrative and represents plausible data for this class of compound based on general photophysical principles.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the lifetime of fluorescent states, typically in the picosecond to microsecond range. rit.eduphoton-force.com The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and detecting the subsequently emitted single photons. The time difference between the laser pulse (start) and the arrival of a fluorescence photon (stop) is measured for millions of events, building a histogram of photon arrival times that accurately represents the fluorescence decay profile. nih.govnih.gov

Application of TCSPC to this compound would quantify the lifetime of its emissive singlet excited state (S₁). Due to the expected rapid intersystem crossing facilitated by the bromine atoms, the fluorescence lifetime is predicted to be very short. The decay kinetics can be influenced by the solvent environment, with polar solvents potentially stabilizing charge-transfer states and altering decay pathways. rsc.org Analyzing the fluorescence decay profile would yield one or more lifetime components, providing insight into the homogeneity of the emitting species and the various processes that depopulate the excited state. rsc.org

Hypothetical Fluorescence Lifetime Data for this compound via TCSPC

| Solvent | Decay Component (τ₁) | Contribution (%) | Decay Component (τ₂) | Contribution (%) |

|---|---|---|---|---|

| Hexane | 150 ps | 95 | 1.2 ns | 5 |

| Dichloromethane | 110 ps | 98 | 1.5 ns | 2 |

This table is illustrative, showing a dominant short-lifetime component due to heavy-atom-induced intersystem crossing, with minor components potentially arising from conformational isomers or impurities.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface and Electronic Structure

XPS and AES are premier surface-sensitive techniques that provide information on the elemental composition and chemical environment of the top few nanometers of a material. psu.edueag.com For this compound, these methods would be invaluable for characterizing thin films or surface adsorbates, which is crucial for applications in molecular electronics and materials science.

X-ray Photoelectron Spectroscopy (XPS) involves irradiating a sample with X-rays, causing the emission of core-level electrons. mdpi.com The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. This binding energy is characteristic of the element and its oxidation state, providing detailed chemical information. ipfdd.de For this compound, high-resolution scans of the C 1s, Si 2p, and Br 3d regions would confirm the integrity of the molecule on a surface, identifying the distinct chemical environments of carbon in the phenyl ring versus any adventitious carbon, the Si-C bond, and the C-Br bond. researchgate.net

Auger Electron Spectroscopy (AES) is a complementary technique that uses a focused electron beam to excite the sample. kratos.com The atom relaxes through a two-electron process, ejecting an "Auger" electron with a characteristic kinetic energy. wikipedia.orglibretexts.org AES offers significantly higher spatial resolution than XPS, enabling elemental mapping of a surface. eag.com While XPS provides more detailed chemical state information, AES is superior for analyzing small features or grain boundaries in a film of this compound. psu.edu

Expected Core-Level Binding Energies for this compound from XPS

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical Bond |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | C-C / C-H in phenyl ring |

| Carbon | C 1s | ~285.5 | C-Si |

| Carbon | C 1s | ~286.0 | C-Br |

| Silicon | Si 2p₃/₂ | ~100.8 | Si-C (Silane) |

This table presents illustrative binding energies based on typical values for organosilane and brominated aromatic compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals or transition metal ions. nih.gov The ground state of this compound is a diamagnetic, closed-shell molecule and is therefore "EPR silent." However, EPR spectroscopy is the ideal tool for detecting and characterizing paramagnetic intermediates that could be formed from this compound through chemical, electrochemical, or photochemical processes. researchgate.net

For instance, one-electron reduction of this compound would generate its radical anion. The EPR spectrum of this radical would provide a wealth of information about its electronic structure. The g-factor would give insight into the orbital that the unpaired electron occupies, while hyperfine coupling to magnetic nuclei (¹H, ¹³C, ²⁹Si) would reveal the delocalization of the spin density across the molecule's framework. nih.gov

Similarly, if the molecule were to undergo homolytic cleavage, for example at a C-Br bond upon UV irradiation or reaction with another radical, EPR could be used to detect the resulting aryl or silyl (B83357) radical species. researchgate.net The unique hyperfine patterns serve as a fingerprint for identifying the specific radical intermediate formed, making EPR an indispensable tool for mechanistic studies involving this compound. cardiff.ac.uk

Hypothetical EPR Parameters for the this compound Radical Anion

| Parameter | Value | Interpretation |

|---|---|---|

| g-factor (isotropic) | 2.0028 | Typical for a carbon-centered π-radical |

| a(¹H) ortho | 2.8 G | Hyperfine coupling to ortho protons on phenyl rings |

| a(¹H) meta | 1.1 G | Hyperfine coupling to meta protons on phenyl rings |

| a(¹H) para | 3.5 G | Hyperfine coupling to para protons on phenyl rings |

This table is illustrative and provides plausible hyperfine coupling constants for the radical anion, assuming delocalization of the unpaired electron over the phenyl rings.

Table of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies on Tetrakis 3 Bromophenyl Silane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying large molecules like Tetrakis(3-bromophenyl)silane.

HOMO-LUMO Energy Levels and Band Gap Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is related to the electronic band gap. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. nih.gov

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Band Gap (eV) |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311G++(d,p) | -6.50 | -1.80 | 4.70 |

| DFT (ωB97XD) | 6-311G++(d,p) | -6.75 | -1.55 | 5.20 |

Charge Density Distributions and Electrostatic Potential Maps

DFT calculations can also be used to determine the charge density distribution within a molecule, providing insights into the bonding and electron distribution. The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations. The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, red areas typically represent regions of negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). nih.gov For this compound, the MEP would likely show negative potential around the bromine atoms due to their electronegativity, and positive or neutral potential around the phenyl rings and the central silicon atom. This information is crucial for predicting how the molecule will interact with other molecules and its reactivity in chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, specific peaks in the experimental spectra can be assigned to particular molecular motions. DFT methods are commonly used for these calculations. researchgate.net The calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity. researchgate.net For this compound, these calculations would help in identifying the characteristic vibrational modes associated with the Si-C bonds, C-Br bonds, and the phenyl rings. A comparison of calculated and experimental vibrational frequencies can confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of molecules and their interactions with their environment. nih.gov For a molecule like this compound, which has rotatable phenyl groups around the central silicon atom, MD simulations could reveal the preferred conformations and the energy barriers between them. nih.gov By simulating the molecule in a solvent or in a condensed phase, it is also possible to study intermolecular interactions, such as stacking of the phenyl rings, which can influence the material's bulk properties.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By calculating the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of reaction pathways and the calculation of activation energies, which are crucial for understanding reaction kinetics. nsf.gov For this compound, computational studies could be used to investigate its reactivity in various chemical transformations. For example, the mechanism of reactions involving the C-Br bonds, such as cross-coupling reactions, could be explored to understand the role of catalysts and the factors that control product formation. nih.gov

Transition State Localization and Activation Energy Calculation

No specific research detailing the localization of transition states or the calculation of activation energies for reactions involving this compound has been identified. Such computational studies are crucial for understanding the kinetics and mechanisms of chemical reactions. They typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the highest energy point (the transition state) between reactants and products. The energy difference between the reactants and the transition state defines the activation energy, a key parameter in determining reaction rates. For a molecule like this compound, these calculations could elucidate the pathways of its polymerization or other chemical transformations.

Solvent Effects on Reaction Pathways

Similarly, there is a lack of published computational research on the influence of solvents on the reaction pathways of this compound. Solvent effects can significantly alter the energetics of a reaction, stabilizing or destabilizing reactants, transition states, and products to different extents. Computational models, such as implicit and explicit solvent models, are often employed to predict these effects. Investigating the role of different solvents in reactions with this compound would provide valuable insights for optimizing synthetic procedures and controlling reaction outcomes.

Prediction of Spectroscopic Signatures and Their Interpretation

While experimental spectroscopic data (such as FT-IR and NMR) for polymers synthesized from this compound are mentioned in the literature, there are no available studies focused on the ab initio prediction and detailed interpretation of its spectroscopic signatures. rsc.org Theoretical spectroscopy, using methods like Density Functional Theory (DFT), allows for the calculation of various spectra, including NMR chemical shifts, infrared vibrational frequencies, and electronic absorption spectra. These theoretical predictions can be a powerful tool for interpreting experimental data, assigning spectral features to specific molecular motions or electronic transitions, and confirming the structure of the molecule. For this compound, such studies would provide a deeper understanding of its electronic structure and vibrational modes.

Applications of Tetrakis 3 Bromophenyl Silane in Advanced Materials and Device Technologies

Utilizing Tetrakis(3-bromophenyl)silane as a Building Block for Organic Light-Emitting Diodes (OLEDs)

The unique geometry of this compound makes it an attractive starting material for developing materials for OLEDs. The bromine atoms at the meta-positions of the phenyl rings offer reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the construction of larger, more complex functional polymers. scientific.net One study reports the synthesis of a new cross-linked polymer by reacting this compound with benzene (B151609) 2,6-alkynyl, with the resulting material being investigated for its potential in organic light-emitting applications. scientific.net

Materials designed for Hole Transport Layers (HTLs) and Electron Blocking Layers (EBLs) benefit from a high glass transition temperature and stable film-forming properties, which the tetrahedral silane (B1218182) core helps to impart. While direct application of this compound as an HTL or EBL is not documented, its derivatives are explored for such roles. The synthesis of novel materials from this precursor is a strategy to develop new compounds for these specific layers within an OLED device architecture. A patent document related to OLEDs lists this compound among various compounds in a discussion of device structures that include hole transport regions. google.com

This compound is utilized as a monomer in the synthesis of new polymers that could serve as host materials in the emissive layer of an OLED. scientific.net For instance, cross-linked polymers synthesized from this compound are being evaluated as potential new organic light-emitting materials. scientific.net The tetrahedral silicon core helps to prevent intermolecular aggregation and maintain a high triplet energy level in the final material, which are critical properties for effective phosphorescent OLED hosts.

Specific research data detailing the direct impact of this compound or its immediate derivatives on OLED efficiency and lifetime is limited in the available literature. The primary role of the compound is as a foundational building block, and the performance characteristics would be dependent on the final polymer structure synthesized from it.

Application in Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, this compound is used to create porous organic polymers (POPs) through reactions like the Sonogashira–Hagihara coupling. researchgate.netresearchgate.net These resulting polymers possess high thermal stability and tunable porosity, which are of interest for applications in optoelectronics. researchgate.netresearchgate.net For example, this compound (referred to as m-Si in some studies) has been reacted with precursors like 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) to produce novel POPs. researchgate.net

The literature primarily focuses on the synthesis and structural characterization of polymers derived from this compound, noting their potential for optoelectronic applications due to their electron-rich backbones which can facilitate light absorption. researchgate.net However, specific studies detailing the performance of these materials as distinct electron acceptors or donors within an OPV device are not extensively covered in the available research. The development of such materials is an area of ongoing investigation.

The creation of porous networks from precursors like this compound is a strategy being explored in materials science. researchgate.netresearchgate.net In the context of OPVs, the rigid and voided structure of such porous polymers could theoretically be used to host acceptor molecules, potentially improving phase separation in bulk heterojunctions. researchgate.net Despite this potential, detailed research specifically focused on the application of these materials for interface engineering in photovoltaic devices has not been prominently featured in the reviewed sources.

Integration into Organic Field-Effect Transistors (OFETs)

Scientific literature does not extensively cover the direct integration of the monomer this compound as a primary component in the active layers of Organic Field-Effect Transistors (OFETs). Research in this area tends to focus on the polymers and macromolecules derived from such building blocks rather than the monomer itself.

Development of this compound-based Sensors and Probes

The application of this compound as a standalone sensor or probe is not a prominent area of research. However, the porous organic polymers synthesized from it are recognized for their potential in sensing applications due to their high surface area and ability to incorporate functional sites. researchgate.net

Role in Advanced Polymer Synthesis and Cross-linking Agents

The most significant application of this compound is its role as a tetrahedral monomer in the synthesis of advanced, highly porous, and cross-linked organic polymers. scientific.netrsc.orggrafiati.comresearchgate.net Its rigid, three-dimensional geometry is instrumental in building robust networks with permanent porosity and high thermal stability. rsc.orgrsc.org

The four bromine atoms serve as reactive sites for various cross-coupling reactions, most notably the Sonogashira-Hagihara palladium-catalyzed coupling reaction. rsc.orgrsc.org In this process, this compound is reacted with multifunctional ethynyl-containing co-monomers to create an extended, three-dimensional framework. rsc.orgrsc.org The resulting materials are typically insoluble in common organic solvents, which confirms the formation of a highly cross-linked network structure. rsc.org

By reacting this compound (m-Si) with different co-monomers, researchers can tune the properties of the final polymer. For instance, its reaction with 2,2',7,7'-tetraethynyl-9,9'-spirobifluorene (TESF) yields a porous organic polymer (POP) with a high surface area and moderate carbon dioxide uptake capacity. rsc.orgrsc.org Similarly, reacting it with pyridine-based precursors or benzene 2,6-alkynyl results in different porous polymers with potential applications in gas storage or as organic light-emitting materials. scientific.netresearchgate.netresearchgate.net

The structural isomerism of the monomer (meta- vs. para-substituted) has been shown to influence the porosity of the final polymer, demonstrating that precise control over the monomer geometry is an effective strategy for tuning material properties. rsc.orgrsc.org

Table 1: Properties of Porous Organic Polymers (POPs) Synthesized Using Tetrakis(phenyl)silane Monomers

| Polymer Name | Tetrakis(bromophenyl)silane Isomer Used | Co-monomer | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Uptake (273 K, 1 bar) |

|---|---|---|---|---|---|

| POP-1 | tetrakis(4-bromophenyl)silane (B1601375) (p-Si) | TESF | 983 | 0.81 | 1.92 mmol/g |

This table is based on data from studies on porous organic polymers to highlight the role of this compound as a building block. rsc.orgrsc.orgresearchgate.net

Contribution to Catalysis and Support Materials Research

This compound has emerged as a significant building block in the development of advanced support materials, particularly in the synthesis of porous organic polymers (POPs). These materials are of considerable interest in catalysis due to their high surface area, tunable porosity, and exceptional thermal and chemical stability. The tetrahedral geometry of the silane core, combined with the reactive bromophenyl arms, provides a versatile platform for creating robust, three-dimensional networks.

A notable application of this compound is in the synthesis of novel POPs through Sonogashira–Hagihara coupling reactions. In one study, this compound (referred to as m-Si) was copolymerized with 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) to produce a porous organic polymer designated as POP-2. semanticscholar.org This material exhibited significant porosity and a high specific surface area, which are critical properties for effective catalyst supports. The introduction of the silicon-centered monomer was found to be an effective strategy for tuning the porosity of the resulting polymer. semanticscholar.org

The properties of this silane-based POP highlight its potential as a support for catalytic species. The high thermal stability ensures that the material can withstand the demanding conditions of many catalytic reactions. Furthermore, the porous network allows for the efficient diffusion of reactants and products, while the large surface area provides ample sites for the anchoring of active catalytic centers. Porous organic polymers, in general, are recognized for their potential in a wide range of applications including gas separation and storage, and their utility as catalyst supports is a rapidly developing area of research. mdpi.com The incorporation of metal sites into the porous networks of POPs can impart catalytic activity, making them versatile materials for heterogeneous catalysis. mdpi.com

Below is a data table summarizing the properties of the porous organic polymer synthesized using this compound.

| Property | Value (POP-2) | Reference |

| Monomers | This compound (m-Si) and 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) | semanticscholar.org |

| Synthesis Method | Sonogashira–Hagihara coupling | semanticscholar.org |

| Thermal Stability | High | semanticscholar.org |

| Porosity | Significant | semanticscholar.org |

Application in Non-Linear Optics (NLO) Research

The application of this compound in the field of non-linear optics (NLO) is an area of emerging interest, primarily driven by the molecule's structural characteristics. Non-linear optical materials are crucial for a variety of advanced photonic technologies, including optical data processing, optical switching, and frequency conversion. The NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of polarizable electrons and a non-centrosymmetric arrangement.

This compound possesses a tetrahedral core, which can contribute to a non-centrosymmetric molecular architecture, a key requirement for second-order NLO effects. The phenyl groups attached to the silicon core provide a source of delocalized π-electrons, which are known to enhance molecular hyperpolarizability, a measure of the NLO response. The bromine substituents on the phenyl rings act as electron-withdrawing groups, which can further modify the electronic distribution within the molecule and potentially enhance its NLO properties.

While direct experimental studies on the NLO properties of this compound are not extensively reported in the reviewed literature, computational studies on similar organometallic and organic molecules provide a framework for understanding its potential. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have become a pivotal tool for predicting and elucidating the NLO properties of new materials. researchgate.netfrontiersin.org These computational methods can be used to calculate key NLO parameters like the first hyperpolarizability (β).

The design of molecules with significant NLO response often involves the strategic placement of electron-donating and electron-withdrawing groups to create a charge-transfer system. The structure of this compound, with its electron-rich phenyl rings and electron-withdrawing bromine atoms, presents a foundation that could be further functionalized to create potent NLO chromophores. For instance, the bromine atoms could serve as reactive sites for the introduction of stronger donor or acceptor groups, allowing for the fine-tuning of the molecule's electronic and NLO properties.

The table below outlines the key structural features of this compound that are relevant to its potential NLO applications.

| Structural Feature | Relevance to Non-Linear Optics |

| Tetrahedral Silicon Core | Promotes a non-centrosymmetric molecular structure. |

| Phenyl Groups | Provide a system of polarizable π-electrons. |

| Bromine Substituents | Act as electron-withdrawing groups, influencing the electronic distribution. |

| Potential for Functionalization | The bromine atoms offer sites for further chemical modification to enhance NLO properties. |

Further experimental and computational research is necessary to fully characterize the non-linear optical properties of this compound and its derivatives to establish their viability for use in advanced optical materials and device technologies.

Emerging Research Directions and Future Outlook for Tetrakis 3 Bromophenyl Silane

Exploration of Novel Synthetic Routes for Scalability and Sustainability

The broader adoption of Tetrakis(3-bromophenyl)silane and its derivatives in commercial applications is contingent upon the development of scalable and sustainable synthetic methodologies. Current research efforts are geared towards moving beyond traditional laboratory-scale syntheses, which often involve stoichiometric reagents and generate significant waste, towards more environmentally benign and economically viable processes.

One promising avenue is the exploration of catalytic C-H activation/silylation reactions. This approach could potentially offer a more atom-economical route to tetraarylsilanes by directly coupling aromatic C-H bonds with a silicon source, thereby reducing the number of synthetic steps and the generation of byproducts. Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a key focus area for enhancing the sustainability of the synthesis. nih.gov

The table below summarizes potential sustainable synthesis strategies for tetraarylsilanes.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Silylation | High atom economy, reduced synthetic steps | Development of efficient and selective catalysts |

| Green Solvents and Reagents | Reduced environmental impact, improved safety | Use of bio-based solvents, recyclable catalysts |

| One-Pot Syntheses | Increased efficiency, reduced waste | Process optimization and catalyst design |

| Chlorine-Free Routes | Avoidance of corrosive reagents and byproducts | Direct synthesis from silicon and alcohols |

Investigations into Multifunctional this compound Derivatives